molecular formula C10H6O2 B12916446 Furo[3,4-B]benzofuran CAS No. 247-11-0

Furo[3,4-B]benzofuran

Cat. No.: B12916446
CAS No.: 247-11-0
M. Wt: 158.15 g/mol
InChI Key: UGPZXOADZMYGET-UHFFFAOYSA-N
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Description

Furo[3,4-B]benzofuran is a heterocyclic compound that consists of a fused furan and benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[3,4-B]benzofuran can be synthesized starting from coumarin using the Hamaguchi–Ibata methodology. This involves intermolecular Diels–Alder reactions to provide intermediate compounds, followed by a [4 + 3] cycloaddition reaction with oxyallyl compounds . Another method involves the use of Wittig olefination–Claisen rearrangement to develop the this compound ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of furo[3,4-B]benzofuran involves its interaction with various molecular targets and pathways. For example, its derivatives have been found to inhibit enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase I . These interactions are facilitated by the compound’s unique structural features, which allow it to bind effectively to these targets.

Comparison with Similar Compounds

Furo[3,4-B]benzofuran can be compared with other similar compounds such as:

Properties

CAS No.

247-11-0

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

furo[3,4-b][1]benzofuran

InChI

InChI=1S/C10H6O2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-6H

InChI Key

UGPZXOADZMYGET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=COC=C3O2

Origin of Product

United States

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